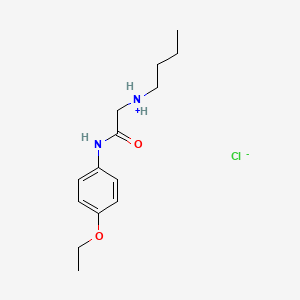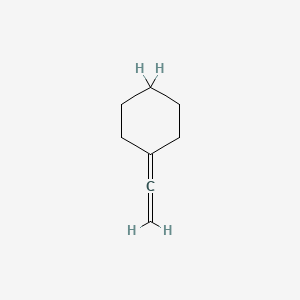
CUMINOIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cuminoin is a chemical compound derived from cumin seeds (Cuminum cyminum). It is known for its distinctive aroma and is widely used in various culinary and medicinal applications. The compound has garnered significant interest due to its potential health benefits and diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuminoin can be synthesized through several methods, including the oxidation of cuminaldehyde. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The industrial production methods are optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cuminoin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cuminoin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Used in the production of flavoring agents and perfumes.
Mechanism of Action
The mechanism of action of cuminoin involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with cellular signaling pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Cuminoin is unique compared to other similar compounds due to its distinct chemical structure and properties. Some similar compounds include:
Cuminaldehyde: A precursor to this compound with similar aromatic properties.
Thymoquinone: Found in black cumin seeds, known for its potent antioxidant and anti-inflammatory effects.
Carvacrol: Another compound with antimicrobial properties, found in oregano and thyme.
This compound stands out due to its specific applications in both culinary and medicinal fields, making it a versatile compound with significant potential for further research and development.
Properties
CAS No. |
5623-24-5 |
|---|---|
Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C20H24O2/c1-13(2)15-5-9-17(10-6-15)19(21)20(22)18-11-7-16(8-12-18)14(3)4/h5-14,19,21H,1-4H3 |
InChI Key |
KYFSSDITIZHVRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C(C)C)O |
Key on ui other cas no. |
5623-24-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Bicyclo[2.2.2]octan-1-ol](/img/structure/B1619259.png)
